molecular formula C26H13Cl3N7Na3O9S3 B13821717 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt CAS No. 20025-74-5

1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt

Cat. No.: B13821717
CAS No.: 20025-74-5
M. Wt: 838.9 g/mol
InChI Key: FRBAGNOAEDOWSE-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.

Preparation Methods

The synthesis of 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 2,5,6-trichloro-4-pyrimidinylamine, followed by coupling with 4-aminophenylazo compounds. The final product is obtained by sulfonation and neutralization with sodium hydroxide to form the trisodium salt .

Chemical Reactions Analysis

1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt undergoes various chemical reactions, including:

Scientific Research Applications

1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color. The sulfonic acid groups enhance its solubility in water, making it suitable for various aqueous applications .

Comparison with Similar Compounds

1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt can be compared with other azo dyes such as:

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining tissues.

    Direct Blue 1: Employed in the textile industry for dyeing fabrics.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct properties such as high water solubility and stability under various conditions .

Properties

CAS No.

20025-74-5

Molecular Formula

C26H13Cl3N7Na3O9S3

Molecular Weight

838.9 g/mol

IUPAC Name

trisodium;7-[[4-[[4-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]diazenyl]phenyl]diazenyl]naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C26H16Cl3N7O9S3.3Na/c27-23-24(28)31-26(29)32-25(23)30-13-1-3-14(4-2-13)33-34-15-5-7-16(8-6-15)35-36-17-9-19-20(21(10-17)47(40,41)42)11-18(46(37,38)39)12-22(19)48(43,44)45;;;/h1-12H,(H,30,31,32)(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3

InChI Key

FRBAGNOAEDOWSE-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)Cl)N=NC3=CC=C(C=C3)N=NC4=CC5=C(C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.